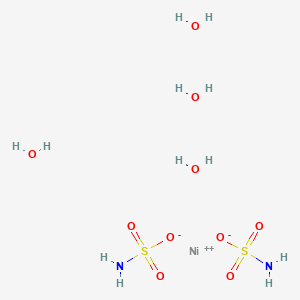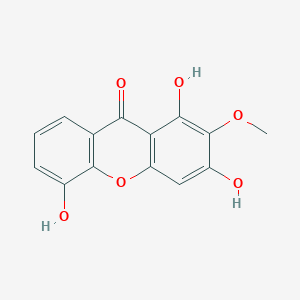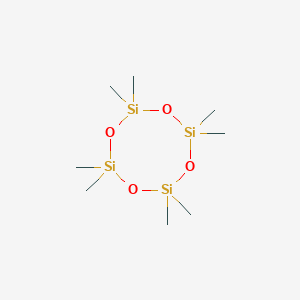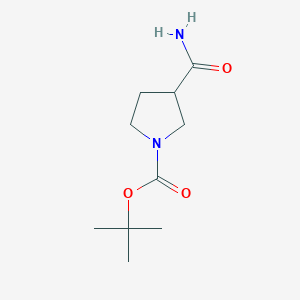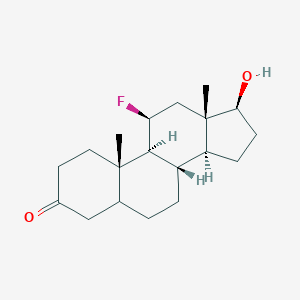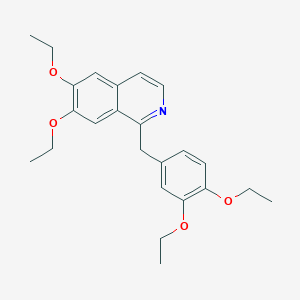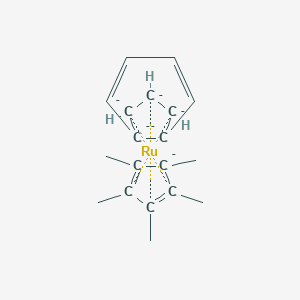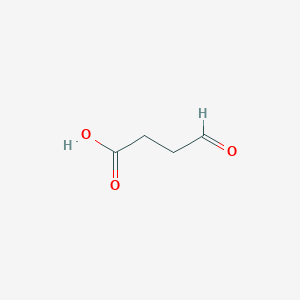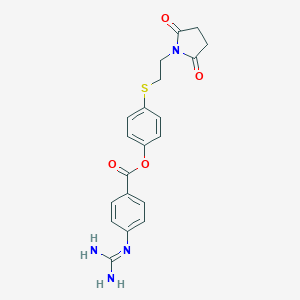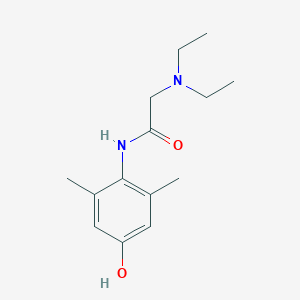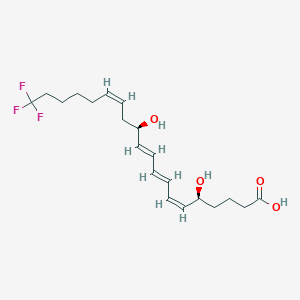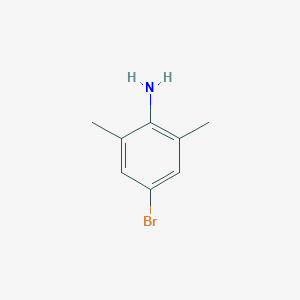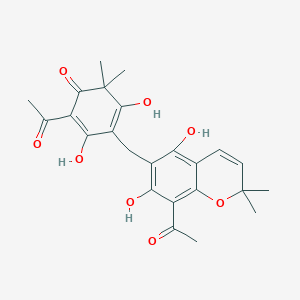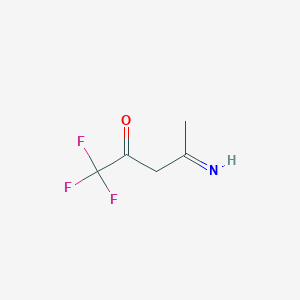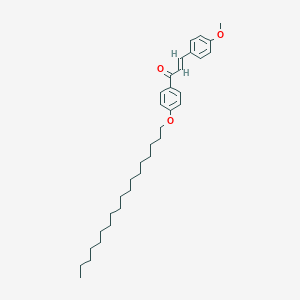
trans-4-Methoxy-4'-(octadecyloxy)chalcone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trans-4-Methoxy-4'-(octadecyloxy)chalcone, also known as MOCA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. MOCA is a chalcone derivative that has a unique structure and properties, making it an attractive candidate for several applications.
作用機序
The mechanism of action of trans-4-Methoxy-4'-(octadecyloxy)chalcone is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. trans-4-Methoxy-4'-(octadecyloxy)chalcone has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. trans-4-Methoxy-4'-(octadecyloxy)chalcone has also been shown to activate the Nrf2/ARE pathway, which regulates the expression of genes involved in antioxidant defense and detoxification. Additionally, trans-4-Methoxy-4'-(octadecyloxy)chalcone has been shown to inhibit the activity of enzymes involved in the metabolism of carcinogens, which may contribute to its anticancer properties.
生化学的および生理学的効果
Trans-4-Methoxy-4'-(octadecyloxy)chalcone has been shown to have several biochemical and physiological effects. In vitro studies have shown that trans-4-Methoxy-4'-(octadecyloxy)chalcone can inhibit the production of pro-inflammatory cytokines and chemokines, reduce oxidative stress, and induce apoptosis in cancer cells. In vivo studies have shown that trans-4-Methoxy-4'-(octadecyloxy)chalcone can reduce inflammation, oxidative stress, and tumor growth in animal models. However, the effects of trans-4-Methoxy-4'-(octadecyloxy)chalcone on human health are not well understood, and further research is needed to determine its safety and efficacy.
実験室実験の利点と制限
Trans-4-Methoxy-4'-(octadecyloxy)chalcone has several advantages for lab experiments, including its stability, solubility, and low toxicity. trans-4-Methoxy-4'-(octadecyloxy)chalcone is also relatively easy to synthesize and purify, making it a cost-effective compound for research purposes. However, trans-4-Methoxy-4'-(octadecyloxy)chalcone has some limitations, including its limited availability and the need for further research to determine its optimal concentration and dosing for specific applications.
将来の方向性
There are several future directions for research on trans-4-Methoxy-4'-(octadecyloxy)chalcone. One area of focus is the development of trans-4-Methoxy-4'-(octadecyloxy)chalcone-based drugs for the treatment of inflammatory and neurodegenerative diseases. Another area of focus is the investigation of trans-4-Methoxy-4'-(octadecyloxy)chalcone's potential as a plant growth regulator and pesticide. Additionally, further research is needed to determine the optimal conditions for trans-4-Methoxy-4'-(octadecyloxy)chalcone synthesis and purification, as well as its safety and efficacy in human health.
合成法
Trans-4-Methoxy-4'-(octadecyloxy)chalcone can be synthesized through several methods, including the Claisen-Schmidt condensation reaction, Wittig reaction, and Suzuki-Miyaura coupling reaction. The Claisen-Schmidt condensation reaction involves the reaction between an aldehyde and a ketone in the presence of a base to form an α,β-unsaturated carbonyl compound. The Wittig reaction involves the reaction between an aldehyde or ketone and a phosphonium ylide to form an alkene. The Suzuki-Miyaura coupling reaction involves the reaction between an aryl halide and an organoboron compound in the presence of a palladium catalyst to form a biaryl compound. These methods have been used to synthesize trans-4-Methoxy-4'-(octadecyloxy)chalcone with high yields and purity.
科学的研究の応用
Trans-4-Methoxy-4'-(octadecyloxy)chalcone has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, trans-4-Methoxy-4'-(octadecyloxy)chalcone has been shown to have anti-inflammatory, antioxidant, and anticancer properties. trans-4-Methoxy-4'-(octadecyloxy)chalcone has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, trans-4-Methoxy-4'-(octadecyloxy)chalcone has been studied for its potential use as a plant growth regulator and pesticide. In material science, trans-4-Methoxy-4'-(octadecyloxy)chalcone has been investigated for its potential use as a coating material and as a component in electronic devices.
特性
CAS番号 |
122207-20-9 |
|---|---|
製品名 |
trans-4-Methoxy-4'-(octadecyloxy)chalcone |
分子式 |
C34H50O3 |
分子量 |
506.8 g/mol |
IUPAC名 |
(E)-3-(4-methoxyphenyl)-1-(4-octadecoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C34H50O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-29-37-33-26-22-31(23-27-33)34(35)28-21-30-19-24-32(36-2)25-20-30/h19-28H,3-18,29H2,1-2H3/b28-21+ |
InChIキー |
RDTGEFDWRPDLRH-SGWCAAJKSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OC |
SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OC |
正規SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



